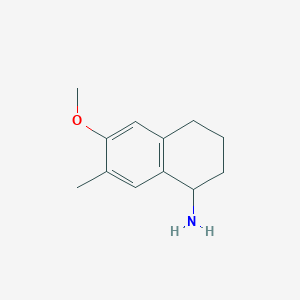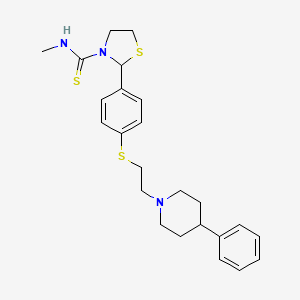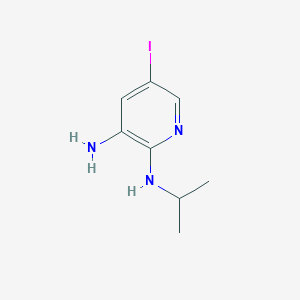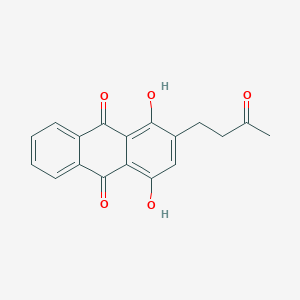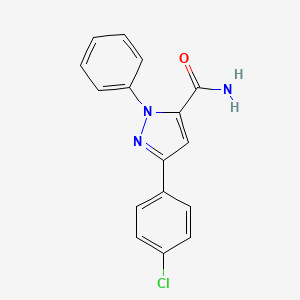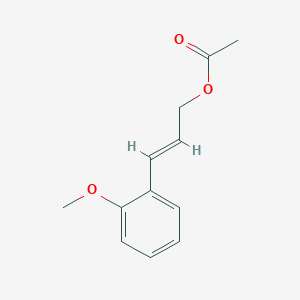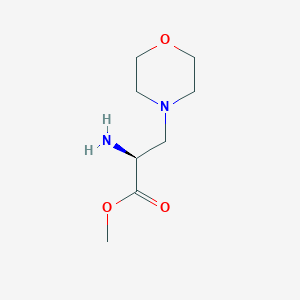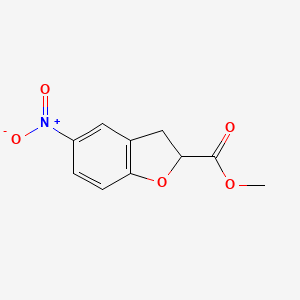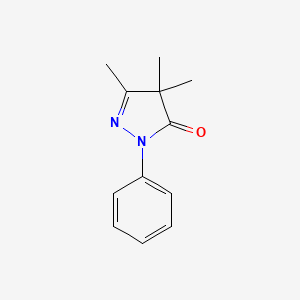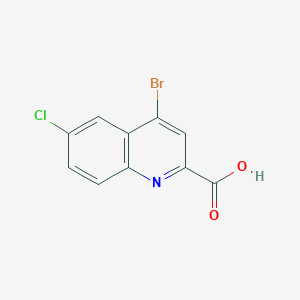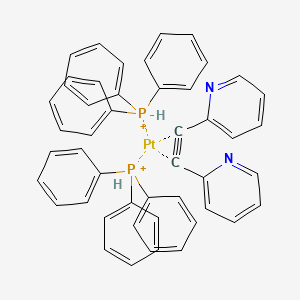
Platinum,2-(2-pyridin-2-ylethynyl)pyridine,triphenylphosphanium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Platinum,2-(2-pyridin-2-ylethynyl)pyridine,triphenylphosphanium is a platinum-based compound with the molecular formula C48H40N2P2Pt and a molecular weight of 901.87 . This compound is known for its unique chemical structure, which includes a platinum center coordinated to pyridine and triphenylphosphanium ligands. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Platinum,2-(2-pyridin-2-ylethynyl)pyridine,triphenylphosphanium typically involves the coordination of platinum with 2-(2-pyridin-2-ylethynyl)pyridine and triphenylphosphanium ligands. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and the reactions are carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes as those used in laboratory settings. The scale-up of these reactions would require careful control of reaction conditions to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Platinum,2-(2-pyridin-2-ylethynyl)pyridine,triphenylphosphanium undergoes various types of chemical reactions, including:
Oxidation: The platinum center can be oxidized to higher oxidation states.
Reduction: The compound can be reduced under specific conditions to form different platinum species.
Substitution: Ligands coordinated to the platinum center can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The conditions for these reactions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield platinum(IV) complexes, while reduction reactions may produce platinum(0) species. Substitution reactions can result in the formation of new platinum complexes with different ligands .
Wissenschaftliche Forschungsanwendungen
Platinum,2-(2-pyridin-2-ylethynyl)pyridine,triphenylphosphanium has a wide range of scientific research applications, including:
Chemistry: It is used as a catalyst in various organic reactions due to its ability to facilitate bond formation and cleavage.
Medicine: Research is ongoing to explore its potential as an anticancer agent, given the known efficacy of other platinum-based compounds in cancer treatment.
Industry: It may be used in the development of new materials with unique properties, such as luminescent materials for electronic devices
Wirkmechanismus
The mechanism of action of Platinum,2-(2-pyridin-2-ylethynyl)pyridine,triphenylphosphanium involves its interaction with molecular targets such as DNA and proteins. The platinum center can form covalent bonds with nucleophilic sites on these molecules, leading to the inhibition of biological processes such as DNA replication and protein function. This mechanism is similar to that of other platinum-based drugs, which are known to induce cell death in cancer cells by causing DNA damage .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cisplatin: A well-known platinum-based anticancer drug with a different ligand structure.
Carboplatin: Another platinum-based drug with a similar mechanism of action but different pharmacokinetic properties.
Oxaliplatin: A platinum compound used in cancer treatment with a distinct ligand environment.
Uniqueness
Platinum,2-(2-pyridin-2-ylethynyl)pyridine,triphenylphosphanium is unique due to its specific ligand arrangement, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
51455-89-1 |
|---|---|
Molekularformel |
C48H40N2P2Pt+2 |
Molekulargewicht |
901.9 g/mol |
IUPAC-Name |
platinum;2-(2-pyridin-2-ylethynyl)pyridine;triphenylphosphanium |
InChI |
InChI=1S/2C18H15P.C12H8N2.Pt/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-3-9-13-11(5-1)7-8-12-6-2-4-10-14-12;/h2*1-15H;1-6,9-10H;/p+2 |
InChI-Schlüssel |
LSAHKHYZYYNSIN-UHFFFAOYSA-P |
Kanonische SMILES |
C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=NC(=C1)C#CC2=CC=CC=N2.[Pt] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


